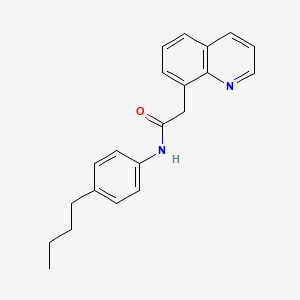![molecular formula C27H27N5O2 B7523626 2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B7523626.png)
2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Cyclization to Form the Pyrrolo Ring: This step involves the cyclization of the intermediate to form the pyrrolo[3,2-b]quinoxaline structure.
Functional Group Modifications: Introduction of the benzamido, cyclohexyl, and prop-2-enyl groups through various organic reactions such as amide formation, alkylation, and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological pathways and mechanisms.
Industry: Uses in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-benzamido-1-cyclohexylpyrrolo[3,2-b]quinoxaline: Lacks the prop-2-enyl group.
1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide: Lacks the benzamido group.
2-benzamido-1-cyclohexylquinoxaline-3-carboxamide: Lacks the pyrrolo ring.
Uniqueness
The unique combination of functional groups in 2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide contributes to its distinct chemical properties and potential applications. The presence of the benzamido, cyclohexyl, and prop-2-enyl groups, along with the quinoxaline and pyrrolo rings, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-2-17-28-27(34)22-23-25(30-21-16-10-9-15-20(21)29-23)32(19-13-7-4-8-14-19)24(22)31-26(33)18-11-5-3-6-12-18/h2-3,5-6,9-12,15-16,19H,1,4,7-8,13-14,17H2,(H,28,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBQVNOKHWZIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
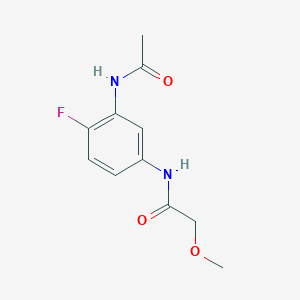
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7523561.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7523569.png)
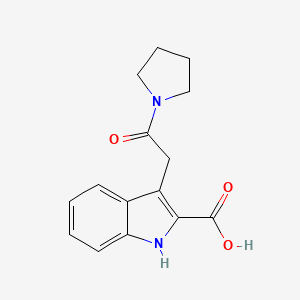
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7523582.png)

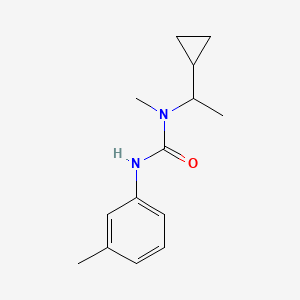
![1-methyl-N-[(3-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7523615.png)
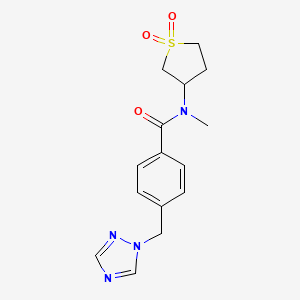
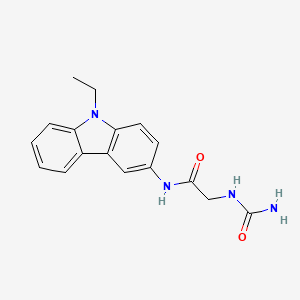
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7523644.png)
![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7523647.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]phenyl]prop-2-enamide](/img/structure/B7523658.png)
